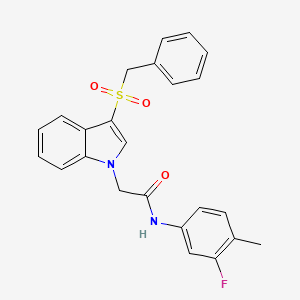![molecular formula C24H19F3N2O3S B6510811 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 878060-86-7](/img/structure/B6510811.png)
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (PMSI) is a small molecule drug candidate that has been used in a wide range of scientific research applications. PMSI has gained attention due to its ability to selectively target a variety of biological targets, including enzymes, receptors, and transcription factors. PMSI has been studied in both in vitro and in vivo studies, and has been found to be effective in both preclinical and clinical trials.
作用机制
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a small molecule that binds to specific biological targets, including enzymes, receptors, and transcription factors. It has been found to inhibit the activity of these targets, resulting in the inhibition of their downstream signaling pathways. 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has also been found to modulate the expression of genes, which can lead to changes in the expression of proteins involved in various physiological processes.
Biochemical and Physiological Effects
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can inhibit the activity of enzymes involved in signal transduction, as well as modulate the expression of genes involved in various physiological processes. In vivo studies have shown that 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can reduce inflammation, improve wound healing, and reduce the risk of cancer.
实验室实验的优点和局限性
The advantages of using 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide in laboratory experiments include its high selectivity and potency, its low toxicity, and its low cost. The main limitation of using 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide in laboratory experiments is its short half-life, which can limit its use in long-term experiments.
未来方向
For the use of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide include the development of new drug delivery systems, the development of new therapeutic strategies for the treatment of diseases, and the development of new methods for the synthesis of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. Additionally, future research could focus on the development of new analogs of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide that are more selective and potent. Finally, future research could focus on the development of new methods for the detection and quantification of 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide in biological samples.
合成方法
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is synthesized by a two-step process that involves the reaction of 3-phenylmethanesulfonyl chloride with 1H-indol-1-yl acetamide, followed by the reaction of the resulting product with 2-(trifluoromethyl)phenyl bromide. The reaction is carried out in an aqueous solution of dichloromethane, and the product is isolated by column chromatography.
科学研究应用
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been studied in a variety of scientific research applications, including drug discovery, drug development, and drug delivery. In drug discovery, 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used to identify novel drug targets and to screen for potential drug candidates. In drug development, 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used to evaluate the efficacy and safety of new drug candidates. In drug delivery, 2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been used to deliver drugs to specific sites in the body, as well as to modulate the release of drugs from their formulations.
属性
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O3S/c25-24(26,27)19-11-5-6-12-20(19)28-23(30)15-29-14-22(18-10-4-7-13-21(18)29)33(31,32)16-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNYVWDYTWVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylmethanesulfonyl-1H-indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)
![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)
![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)
![7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510757.png)
![1-(4-fluorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510774.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6510781.png)

![N-[4-(dimethylamino)phenyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510827.png)
![N-(2,6-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510829.png)
![N-(3,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B6510832.png)
![2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6510837.png)